molecular formula C9H14O2 B1294743 2,2,6-Trimethylcyclohexane-1,4-dione CAS No. 20547-99-3

2,2,6-Trimethylcyclohexane-1,4-dione

Cat. No.: B1294743
CAS No.: 20547-99-3
M. Wt: 154.21 g/mol
InChI Key: HVHHZSFNAYSPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6-Trimethylcyclohexane-1,4-dione is an organic compound with the molecular formula C9H14O2. It is also known by various names such as 1,4-Cyclohexanedione, 2,2,6-trimethyl- and Dihydrooxoisophorone . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with three methyl groups and two ketone functionalities at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,6-Trimethylcyclohexane-1,4-dione can be achieved through the methylation of cyclohexane-1,4-dione. This reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic methylation of cyclohexane-1,4-dione using methanol and an acid catalyst such as sulfuric acid. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

2,2,6-Trimethylcyclohexane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylcyclohexane-1,4-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the methyl groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making it a versatile compound in chemical research .

Comparison with Similar Compounds

  • 2,6,6-Trimethyl-1,4-cyclohexanedione
  • 3,5,5-Trimethyl-1,4-cyclohexanedione
  • 2,6,6-Trimethyl-2-cyclohexene-1,4-dione

Comparison: 2,2,6-Trimethylcyclohexane-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 2,6,6-Trimethyl-1,4-cyclohexanedione, it has a different arrangement of methyl groups, affecting its reactivity and applications. Similarly, 3,5,5-Trimethyl-1,4-cyclohexanedione and 2,6,6-Trimethyl-2-cyclohexene-1,4-dione have different structural features that influence their chemical behavior .

Properties

IUPAC Name

2,2,6-trimethylcyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHHZSFNAYSPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942726
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20547-99-3
Record name 1,4-Cyclohexanedione, 2,2,6-Trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6-Trimethylcyclohexane-1,4-dione
Reactant of Route 2
Reactant of Route 2
2,2,6-Trimethylcyclohexane-1,4-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2,6-Trimethylcyclohexane-1,4-dione
Reactant of Route 4
Reactant of Route 4
2,2,6-Trimethylcyclohexane-1,4-dione
Reactant of Route 5
2,2,6-Trimethylcyclohexane-1,4-dione
Reactant of Route 6
Reactant of Route 6
2,2,6-Trimethylcyclohexane-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.